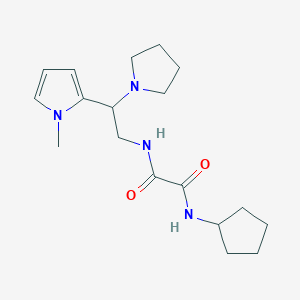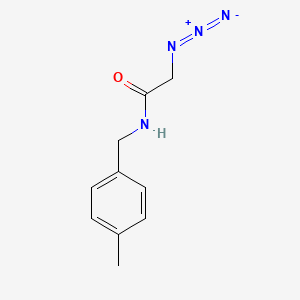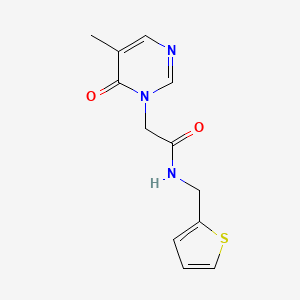![molecular formula C14H13BrCl3NO B2361574 {[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 289717-36-8](/img/structure/B2361574.png)
{[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound with the molecular formula C14H12BrCl2NO·HCl. It is known for its complex structure, which includes bromine, chlorine, and phenoxy groups. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps. One common method starts with the bromination of 2-(3,4-dichlorophenoxy)phenylmethanol, followed by the reaction with methylamine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and amination reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
{[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- {[4-Chloro-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride
- {[4-Bromo-2-(3,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride
Uniqueness
The presence of both bromine and chlorine atoms in {[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride makes it unique compared to its analogs. This combination of halogens can lead to distinct chemical reactivity and biological activity, making it valuable for specific research applications.
Properties
IUPAC Name |
1-[4-bromo-2-(3,4-dichlorophenoxy)phenyl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO.ClH/c1-18-8-9-2-3-10(15)6-14(9)19-11-4-5-12(16)13(17)7-11;/h2-7,18H,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNJDMAWJVXGOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Br)OC2=CC(=C(C=C2)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrCl3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl 4-[(N,2,2-trimethylpropanamido)methyl]piperidine-1-carboxylate](/img/structure/B2361491.png)



![6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2361498.png)
![Tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2361499.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2361502.png)
![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2361504.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate](/img/structure/B2361507.png)


![N-(5-(2-(4-chlorophenoxy)-2-methylpropanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2361513.png)
